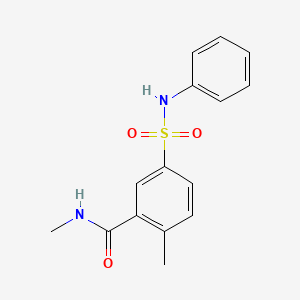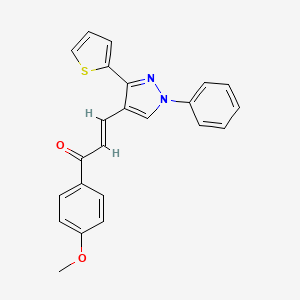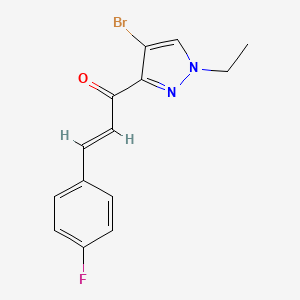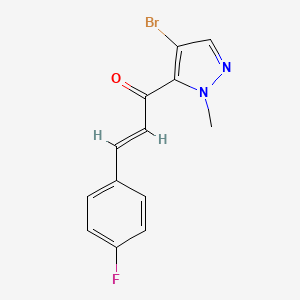![molecular formula C12H11F4N3O2S B5338112 N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5338112.png)
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its high reactivity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of fluorinated building blocks, such as 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and scalable production.
化学反応の分析
Types of Reactions
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is utilized in the development of new materials and industrial processes.
作用機序
The mechanism of action of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- Trifluoromethylpyridine
Uniqueness
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart
特性
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N3O2S/c1-7-11(6-19(2)17-7)22(20,21)18-10-5-8(12(14,15)16)3-4-9(10)13/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUNTGCDYKJLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5338033.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5338049.png)


![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile](/img/structure/B5338067.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338069.png)
![3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5338070.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5338075.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-propylacetamide](/img/structure/B5338082.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]-3-piperidinol](/img/structure/B5338090.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-(1-methyl-2-propen-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5338098.png)

![7-(4,4-difluoro-1-piperidinyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5338127.png)

